molecular formula C15H24O6 B13789409 Bis(oxiranylmethyl) 2,4,4-trimethyladipate CAS No. 25677-83-2

Bis(oxiranylmethyl) 2,4,4-trimethyladipate

Cat. No.: B13789409
CAS No.: 25677-83-2
M. Wt: 300.35 g/mol
InChI Key: UYCWWICJTSIJIU-UHFFFAOYSA-N
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Description

Bis(oxiranylmethyl) 2,4,4-trimethyladipate is an organic compound with the molecular formula C15H24O6 It is characterized by the presence of two oxirane (epoxide) rings and a trimethyladipate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(oxiranylmethyl) 2,4,4-trimethyladipate typically involves the reaction of 2,4,4-trimethyladipic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which subsequently undergoes epoxidation to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Bis(oxiranylmethyl) 2,4,4-trimethyladipate can undergo various chemical reactions, including:

    Oxidation: The epoxide rings can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The epoxide rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide rings under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted products depending on the nucleophile used.

Scientific Research Applications

Bis(oxiranylmethyl) 2,4,4-trimethyladipate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a cross-linking agent in biomaterials.

    Medicine: Explored for its use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of polymers and resins with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of bis(oxiranylmethyl) 2,4,4-trimethyladipate involves the reactivity of its epoxide rings. These rings can open under various conditions, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in applications such as cross-linking and polymerization, where the compound acts as a reactive intermediate.

Comparison with Similar Compounds

Similar Compounds

  • Bis(oxiranylmethyl) 2,2,4-trimethyladipate
  • Bis(oxiranylmethyl) adipate

Uniqueness

Bis(oxiranylmethyl) 2,4,4-trimethyladipate is unique due to the presence of two oxirane rings and a trimethyladipate backbone. This structure imparts distinct chemical reactivity and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

25677-83-2

Molecular Formula

C15H24O6

Molecular Weight

300.35 g/mol

IUPAC Name

bis(oxiran-2-ylmethyl) 2,4,4-trimethylhexanedioate

InChI

InChI=1S/C15H24O6/c1-10(14(17)21-9-12-7-19-12)4-15(2,3)5-13(16)20-8-11-6-18-11/h10-12H,4-9H2,1-3H3

InChI Key

UYCWWICJTSIJIU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)CC(=O)OCC1CO1)C(=O)OCC2CO2

Origin of Product

United States

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